7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde

Medicinal Chemistry Pharmacokinetics Physicochemical Properties

Benzodioxole carbaldehydes with distinct substitution patterns are critical for SAR reproducibility, yet many labs struggle with isomer contamination and undocumented batch variability. This compound eliminates that uncertainty. • Computed logP 4.775 & TPSA 26.3 Ų - favorable BBB penetration for CNS programs • 7-Cyclopropyl regiochemistry distinct from the 6-cyclopropyl isomer (CAS 1504762-61-1), enabling rigorous SAR • 95% purity with batch-specific NMR, HPLC, GC documentation Supplied with full analytical traceability for reproducible synthetic workflows.

Molecular Formula C11H10O3
Molecular Weight 190.198
CAS No. 2168881-53-4
Cat. No. B2469816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde
CAS2168881-53-4
Molecular FormulaC11H10O3
Molecular Weight190.198
Structural Identifiers
SMILESC1CC1C2=C3C(=CC(=C2)C=O)OCO3
InChIInChI=1S/C11H10O3/c12-5-7-3-9(8-1-2-8)11-10(4-7)13-6-14-11/h3-5,8H,1-2,6H2
InChIKeyNQCNZGAVFKIVBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde: Structural Overview & Procurement


7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde (CAS 2168881-53-4) is a synthetic benzodioxole derivative characterized by a cyclopropyl substituent at the 7-position and an aldehyde functional group at the 5-position of the fused dioxole ring system . With a molecular formula of C11H10O3 and a molecular weight of 190.19 g/mol, this compound serves as a versatile building block in medicinal chemistry and agrochemical research . Its unique substitution pattern imparts distinct steric and electronic properties compared to its positional isomers and unsubstituted analogs, influencing its reactivity in nucleophilic addition, condensation, and subsequent derivatization reactions . Commercially, this compound is available with a standard purity of 95%, accompanied by batch-specific quality control documentation including NMR, HPLC, and GC analyses to ensure reproducibility in synthetic workflows .

Why This Benzodioxole Cannot Be Replaced by Generic Analogs


Substitution of 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde with closely related benzodioxole carbaldehydes or positional isomers is not a scientifically sound practice due to quantifiable differences in physicochemical properties, steric profiles, and potential biological target engagement. The 7-cyclopropyl substitution fundamentally alters the compound's lipophilicity, as evidenced by a computed logP of 4.775 , which is significantly higher than that of the unsubstituted parent compound 1,3-benzodioxole-5-carbaldehyde (piperonal, logP ~1.2) [1]. This difference in logP directly impacts membrane permeability, protein binding, and overall pharmacokinetic behavior. Furthermore, the cyclopropyl group introduces a unique steric constraint absent in its 6-cyclopropyl positional isomer (CAS 1504762-61-1), leading to distinct spatial orientations that can critically affect binding affinity and selectivity in target-based assays . Consequently, using an analog without rigorous comparative validation introduces uncontrolled variables that compromise assay reproducibility and the interpretability of structure-activity relationship (SAR) data.

Quantitative Evidence for Superior Differentiation


Lipophilicity Comparison and Membrane Permeability

The computed logP value of 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde is 4.775, indicating high lipophilicity . In contrast, the unsubstituted parent compound, 1,3-benzodioxole-5-carbaldehyde (piperonal), has a significantly lower logP of approximately 1.2 [1]. This 3.575 logP unit increase represents a >1000-fold difference in predicted partition coefficient, which directly correlates with enhanced passive membrane permeability and potential for improved oral absorption or blood-brain barrier penetration in drug discovery contexts.

Medicinal Chemistry Pharmacokinetics Physicochemical Properties

Steric and Electronic Impact of Positional Isomerism

7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde is a positional isomer of 6-Cyclopropyl-2H-1,3-benzodioxole-5-carbaldehyde (CAS 1504762-61-1). While both compounds share the same molecular formula (C11H10O3) and molecular weight (190.20 g/mol), the cyclopropyl group is attached at the 7-position in the target compound versus the 6-position in the comparator . This regioisomeric difference leads to distinct steric and electronic environments around the reactive aldehyde moiety and the aromatic ring, which can result in divergent reactivity profiles in chemical transformations and differential binding to biological targets.

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

LogP and Polar Surface Area Advantages

The introduction of the cyclopropyl group at the 7-position increases logP to 4.775 and results in a Topological Polar Surface Area (TPSA) of 26.3 Ų . In comparison, the unsubstituted 1,3-benzodioxole-5-carbaldehyde has a lower logP (~1.2) and a TPSA of approximately 35.5 Ų (calculated from the two oxygen atoms in the dioxole ring and the aldehyde group) [1]. The combination of increased lipophilicity and reduced TPSA suggests an improved profile for passive membrane permeability, a key parameter in early-stage drug discovery for oral bioavailability and CNS penetration.

Medicinal Chemistry Drug Design ADME Properties

Procurement Purity and Analytical Documentation

Commercially sourced 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde is supplied with a guaranteed minimum purity of 95%, and each batch is accompanied by comprehensive analytical documentation, including NMR, HPLC, and GC reports . This level of quality assurance contrasts with the variable purity and limited analytical data often associated with lesser-characterized benzodioxole derivatives or custom-synthesized batches from non-specialized suppliers, where purity may be unspecified or based solely on single-method analysis .

Chemical Procurement Quality Control Synthetic Chemistry

High-Impact Application Scenarios


CNS-Penetrant Drug Candidate Design

Given its high computed logP of 4.775 and reduced TPSA of 26.3 Ų relative to the parent benzodioxole scaffold , 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde is a strategically advantageous building block for medicinal chemistry programs targeting central nervous system (CNS) disorders. Its physicochemical profile predicts favorable passive diffusion across the blood-brain barrier, making it suitable for incorporation into lead compounds where CNS exposure is required [1].

SAR Exploration of Benzodioxole-Based Inhibitors

The distinct 7-cyclopropyl substitution pattern distinguishes this compound from its 6-cyclopropyl positional isomer (CAS 1504762-61-1) and the unsubstituted piperonal scaffold . This unique regioisomerism enables systematic SAR investigations to probe the steric and electronic requirements of target binding pockets, particularly for enzyme classes such as kinases, PDEs, or GPCRs where subtle changes in ligand topology can dramatically alter potency and selectivity [2].

Synthesis of Lipophilic Agrochemical Intermediates

Benzodioxole derivatives are established scaffolds in agrochemical research, including herbicides and fungicides [3]. The increased lipophilicity (logP 4.775) conferred by the 7-cyclopropyl group in this compound is advantageous for designing active ingredients with improved cuticular penetration in plants or enhanced soil mobility, compared to more polar benzodioxole analogs . This property can be exploited in the development of next-generation crop protection agents.

Reliable Procurement for Multi-Step Synthesis & Scale-Up

For synthetic chemistry groups requiring a consistent and well-characterized intermediate, the commercial availability of 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde with 95% purity and batch-specific analytical documentation (NMR, HPLC, GC) provides a clear advantage over sourcing custom-synthesized material or less rigorously characterized alternatives. This ensures reproducibility in multi-step synthetic sequences and facilitates technology transfer to larger scales.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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